7-Aza-bicyclo[4.1.1]octane
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Overview
Description
7-Aza-bicyclo[4.1.1]octane is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. The presence of the nitrogen atom within the bicyclic framework imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aza-bicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor, followed by cyclization to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Aza-bicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds with different functional groups.
Scientific Research Applications
7-Aza-bicyclo[4.1.1]octane has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Its unique structure and reactivity make it a valuable tool in the study of biological processes and the development of bioactive compounds.
Medicine: The compound’s potential biological activity has led to its investigation as a lead compound in drug discovery and development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Aza-bicyclo[4.1.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form interactions with various biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure with a nitrogen atom, but with different ring sizes and connectivity.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, differing in the position of the nitrogen and the overall ring structure.
Uniqueness
7-Aza-bicyclo[411]octane is unique due to its specific bicyclic framework and the position of the nitrogen atom This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds
Properties
IUPAC Name |
7-azabicyclo[4.1.1]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-6(3-1)8-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRNFLARDHBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(C1)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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